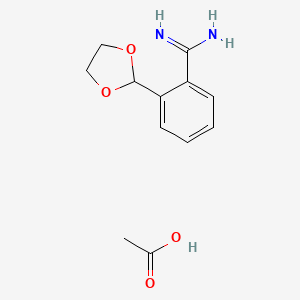

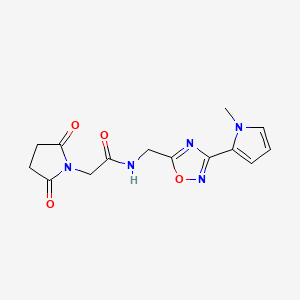

![molecular formula C13H11Cl2NO2S B2967419 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803612-11-4](/img/structure/B2967419.png)

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a derivative of Diclofenac . Diclofenac is a benzene-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) widely used clinically in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Synthesis Analysis

Diclofenac is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline. The reaction of these in the presence of sodium hydroxide and copper gives N-(2,6-dichlorophenyl)anthranylic acid . The carboxylic group of which undergoes reduction by lithium aluminum hydride. The resulting 2-[(2,6-dichlorophenyl)-amino]-benzyl alcohol undergoes further chlorination by thionyl chloride into 2-[(2,6-dichlorophenyl)-amino]-benzylchloride and further, upon reaction with sodium cyanide converts into 2-[(2,6-dichlorophenyl)-amino]benzyl cyanide . Hydrolysis of the nitrile group leads to diclofenac .

Molecular Structure Analysis

The molecular formula of Diclofenac is C14H10Cl2NNaO2 . Its molecular weight is 318.13 g/mol . The InChI key is KPHWPUGNDIVLNH-UHFFFAOYSA-M .

Chemical Reactions Analysis

Diclofenac, like other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2). Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro .

Physical And Chemical Properties Analysis

Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . The SMILES string is [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Cl .

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

One of the critical areas of research involving compounds similar to 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid focuses on their environmental impact, specifically their toxicity and biodegradation processes. Studies have shown that compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture and urban pest control, leading to their presence in natural environments. Research indicates that these compounds can have toxic effects on non-target species, especially in aquatic ecosystems, and emphasizes the importance of understanding their fate and behavior in the environment. The role of microorganisms in degrading such compounds and reducing environmental damage is of particular interest, highlighting the need for effective bioremediation strategies (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020; Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, C. Barberis, 2020).

Mécanisme D'action

Target of Action

The primary targets of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These processes can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain .

Safety and Hazards

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Propriétés

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXNFCSIXVTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)

![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)

![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)

![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)